Ile-Ile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVIOZZGJNOEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874380 | |

| Record name | ILE-ILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucyl-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Structure of L-Isoleucyl-L-Isoleucine (Ile-Ile) Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the L-Isoleucyl-L-Isoleucine (Ile-Ile) dipeptide. It details its chemical structure, physicochemical properties, and the experimental protocols used for its synthesis and structural characterization.

Core Chemical Structure

L-Isoleucyl-L-Isoleucine is a dipeptide formed from two L-isoleucine amino acid residues linked by a peptide bond.[1] Isoleucine is an essential, non-polar, aliphatic amino acid characterized by a branched-chain hydrocarbon side chain.[2][3] The systematic IUPAC name for this compound is (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid.[1]

The formation of the dipeptide involves a condensation reaction where the carboxylic acid group of the N-terminal isoleucine forms a covalent peptide bond with the amino group of the C-terminal isoleucine, releasing a molecule of water.[4][5][6] This peptide bond (CO-NH) has a partial double bond character due to resonance, which restricts rotation and imparts planarity to the peptide backbone.

The structure features two chiral centers on each amino acid residue (at the α-carbon and the β-carbon), resulting in a specific stereochemistry that influences its three-dimensional conformation and biological activity.[7]

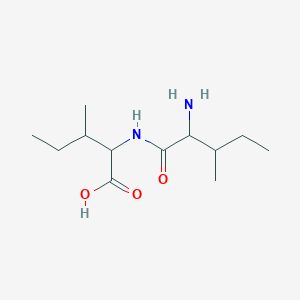

Caption: 2D representation of the L-Isoleucyl-L-Isoleucine dipeptide in its zwitterionic form.

Physicochemical and Structural Data

Quantitative data for the this compound dipeptide is summarized below. These properties are critical for applications in computational modeling, analytical method development, and formulation science.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₃ | PubChem[1] |

| Molecular Weight | 244.33 g/mol | PubChem[1] |

| Exact Mass | 244.17869263 Da | PubChem[1] |

| XLogP3 | -1.8 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Polar Surface Area | 92.4 Ų | PubChem[1] |

Table 2: Typical Dipeptide Backbone Bond Lengths and Angles Note: These are generalized values for peptide backbones. Specific values for this compound would require dedicated crystallographic or high-level computational analysis.

| Parameter | Bond/Angle | Average Value |

| Bond Length | Cα - C | ~1.52 Å |

| C - N | ~1.33 Å | |

| N - Cα | ~1.46 Å | |

| C = O | ~1.23 Å | |

| Bond Angle | Cα - C - N | ~116° |

| C - N - Cα | ~121° | |

| N - Cα - C | ~111° | |

| Dihedral Angles | Phi (Φ) | Varies |

| Psi (Ψ) | Varies |

The conformational flexibility of the this compound dipeptide is primarily determined by the rotation around the N-Cα (phi, Φ) and Cα-C (psi, Ψ) bonds of each residue.[8] The bulky, branched side chains of isoleucine sterically hinder rotation, restricting the allowable (Φ, Ψ) combinations compared to less bulky amino acids like glycine (B1666218) or alanine.

Experimental Protocols

The synthesis and structural verification of the this compound dipeptide involve a multi-step workflow.

Caption: General workflow for the synthesis and structural verification of the this compound dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu solid-phase peptide synthesis strategy is commonly employed.[9]

-

Resin Preparation : A 2-chlorotrityl chloride resin is swelled in a suitable solvent like Dichloromethane (DCM) within a reaction vessel.[10]

-

First Amino Acid Loading : The first N-α-Fmoc-protected L-isoleucine (Fmoc-Ile-OH) is covalently attached to the resin. This is typically done in the presence of a base such as Diisopropylethylamine (DIPEA). Unreacted sites on the resin are then capped.

-

Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound isoleucine is removed using a solution of 20% piperidine (B6355638) in Dimethylformamide (DMF), exposing a free amine group.[10]

-

Coupling : The second Fmoc-Ile-OH is activated using a coupling reagent (e.g., HATU, HOBt) and added to the reaction vessel to form the peptide bond with the free amine of the first residue. The reaction is driven to completion.

-

Final Deprotection : The Fmoc group of the N-terminal isoleucine is removed with 20% piperidine in DMF.

-

Cleavage and Purification : The synthesized dipeptide is cleaved from the resin using a cleavage cocktail, commonly containing Trifluoroacetic acid (TFA). The crude peptide is then precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm that the synthesized product has the correct molecular weight.

-

Sample Preparation : A small amount of the purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

Ionization : The sample is introduced into the mass spectrometer, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for peptides.[11]

-

Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its exact mass plus the mass of a proton (244.1787 + 1.0078 ≈ 245.1865).

-

Tandem MS (MS/MS) : To further confirm the sequence, the [M+H]⁺ ion can be isolated and fragmented (e.g., via Collision-Induced Dissociation). The resulting fragment ions (b- and y-ions) can be analyzed to confirm the identity and sequence of the amino acid residues.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the primary technique for determining the solution-state structure and confirming the covalent bonds of a peptide.[13][14]

-

Sample Preparation : The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D ¹H NMR Acquisition : A one-dimensional proton NMR spectrum is acquired. This spectrum provides information on the chemical environment of all protons in the molecule. Key regions include the amide protons (HN), alpha-protons (Hα), and side-chain protons.[15]

-

2D NMR Acquisition (COSY) : A 2D Correlation Spectroscopy (COSY) experiment is performed to establish proton-proton coupling networks.[16] This is crucial for assigning specific protons by identifying which protons are adjacent to each other within a spin system (i.e., within a single amino acid residue).

-

Spectral Analysis : By analyzing the cross-peaks in the COSY spectrum, one can trace the connectivity from the side-chain protons to the Hα and HN protons, allowing for unambiguous assignment of all signals for each isoleucine residue and confirming the dipeptide structure.[17]

X-ray Crystallography for 3D Structure Determination

X-ray crystallography can provide atomic-resolution detail of the dipeptide's three-dimensional structure in the solid state.[18]

-

Crystallization : The purified this compound dipeptide is crystallized by slowly evaporating the solvent from a saturated solution or by using vapor diffusion techniques under various conditions (e.g., different pH, temperature, precipitants).[19]

-

Data Collection : A suitable single crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.[20]

-

Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the unit cell. An atomic model of the this compound dipeptide is built into this map and refined to best fit the experimental data.

-

Structural Analysis : The final refined structure provides precise coordinates of each atom, allowing for detailed analysis of bond lengths, bond angles, dihedral angles, and intermolecular interactions like hydrogen bonding within the crystal lattice.[21]

References

- 1. This compound | C12H24N2O3 | CID 7010568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 4. The formation of peptide bond from the reaction between isoleucine and se.. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. Structural elucidation of dipeptides displaying limited mass spectral information by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 15. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Isoleucyl-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide isoleucyl-isoleucine (Ile-Ile), composed of two sterically hindered branched-chain amino acids, serves as a valuable model for studying the synthesis of challenging peptide sequences. Its production is primarily approached through chemical synthesis, with established methodologies in both solution-phase and solid-phase peptide synthesis (SPPS). While biological synthesis via non-ribosomal peptide synthetases (NRPS) represents a potential natural route, specific pathways for this compound are not extensively documented. This guide provides a comprehensive overview of the primary synthetic routes to isoleucyl-isoleucine, detailing experimental protocols, comparative quantitative data, and workflow visualizations to support research and development in peptide chemistry and drug discovery.

Introduction

Isoleucyl-isoleucine is a dipeptide formed from two L-isoleucine residues linked by a peptide bond. As a product of protein catabolism, its primary biological significance is as an intermediate in amino acid recycling. However, the synthesis of this compound is of significant interest in the field of peptide chemistry due to the steric hindrance posed by the β-branched side chains of isoleucine, which can impede coupling reactions and lower yields.[1] Understanding and optimizing the synthesis of such "difficult" sequences is crucial for the production of more complex peptide-based therapeutics and research tools. This document outlines the core methodologies for the chemical synthesis of isoleucyl-isoleucine and explores the principles of its potential biological synthesis.

Chemical Synthesis Pathways

The formation of a peptide bond between two isoleucine molecules requires a strategic approach to ensure specificity and high yield. This involves the use of protecting groups for the reactive amino and carboxyl termini that are not participating in the bond formation.[2] The two principal strategies are solution-phase synthesis and solid-phase peptide synthesis (SPPS).[3]

Solution-Phase Peptide Synthesis (LPPS)

Liquid-Phase Peptide Synthesis (LPPS) is a classical approach where all reactants are dissolved in a suitable organic solvent. While potentially more labor-intensive due to the need for purification of intermediates after each step, it is highly adaptable for large-scale synthesis.[4][5]

The general procedure involves:

-

Protection: The N-terminus of one isoleucine molecule is protected (e.g., with a Boc or Z group), and the C-terminus of a second isoleucine molecule is protected (e.g., as a methyl or benzyl (B1604629) ester).[6]

-

Activation & Coupling: The free carboxyl group of the N-protected isoleucine is activated using a coupling agent (e.g., DCC, EDC, TiCl₄), which facilitates the nucleophilic attack by the free amino group of the C-protected isoleucine.[2][7]

-

Deprotection: The protecting groups are removed from the resulting dipeptide to yield free isoleucyl-isoleucine.[2]

Newer methods have employed microwave irradiation to significantly shorten reaction times.[7][8]

Solid-Phase Peptide Synthesis (SPPS)

Developed by Bruce Merrifield, SPPS has become the standard for research-scale peptide synthesis.[2] In this method, the C-terminal isoleucine is covalently attached to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner through repeated cycles of deprotection and coupling.[9]

The SPPS cycle for synthesizing this compound involves:

-

Resin Loading: An N-protected isoleucine is attached to the solid support.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

-

Coupling: A second N-protected isoleucine is activated and added to couple with the resin-bound amino acid. Due to the steric hindrance of isoleucine, this step may require extended coupling times, double coupling, or more potent coupling agents.[1]

-

Final Cleavage & Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups (if any) are removed simultaneously.[9]

Biological Synthesis Pathways

While chemical synthesis provides controlled access to dipeptides, biological systems primarily synthesize peptides via ribosomal translation. However, a notable exception is Non-Ribosomal Peptide Synthesis (NRPS), an enzyme-driven pathway common in bacteria and fungi that can produce a wide variety of small peptides.[10][11]

Non-Ribosomal Peptide Synthesis (NRPS)

NRPSs are large, modular enzyme complexes that function as an assembly line.[12] Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[13]

A hypothetical NRPS for this compound would consist of two modules:

-

Initiation Module: An Adenylation (A) domain selects and activates the first isoleucine as an aminoacyl-adenylate. This is then transferred to a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain.[12]

-

Elongation Module: A second module's A-domain activates the second isoleucine. A Condensation (C) domain then catalyzes the formation of the peptide bond between the two enzyme-tethered isoleucine residues.[10]

-

Termination: A Thioesterase (TE) domain releases the final dipeptide from the enzyme complex.[11]

While this mechanism is well-established for many bioactive peptides, a specific NRPS system dedicated to the synthesis of solely isoleucyl-isoleucine has not been prominently identified in the literature.

Quantitative Data

The efficiency of isoleucyl-isoleucine synthesis is highly dependent on the chosen methodology, protecting groups, and coupling reagents. The steric hindrance of the isoleucine side chain is a primary factor influencing reaction success.

Table 1: Illustrative Performance Data for Isoleucine in Solid-Phase Peptide Synthesis

| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |

|---|---|---|---|---|

| Boc-L-Isoleucine | 97-99% | 75-85% | 60-75% | Requires strong acid (e.g., HF) for final cleavage.[1] |

| Fmoc-L-Isoleucine | 98-99.5% | 80-90% | 65-80% | Milder deprotection conditions; generally preferred for SPPS.[1] |

Table 2: Example Yields for Solution-Phase Dipeptide Synthesis

| Method | Coupling Agent | N-Protecting Group | Yield (%) | Reference |

|---|---|---|---|---|

| Mixed Anhydride | Isobutyl Chloroformate | Carbobenzoxy (Z) | ~80% (for Z-Ile-His-OMe) | [14] |

| Microwave-Assisted | Titanium Tetrachloride | Boc, Fmoc, or Z | 70-94% |[7] |

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a dipeptide like isoleucyl-isoleucine. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Protocol: Solution-Phase Synthesis of N-Boc-L-Isoleucyl-L-Isoleucine Methyl Ester

This protocol is adapted from standard solution-phase methodologies.[15]

-

Materials: N-Boc-L-isoleucine, L-isoleucine methyl ester hydrochloride, dicyclohexylcarbodiimide (B1669883) (DCC), triethylamine (B128534) (TEA), anhydrous dichloromethane (B109758) (DCM).

-

Procedure: a. Dissolve L-isoleucine methyl ester hydrochloride (1.0 eq) and N-Boc-L-isoleucine (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add TEA (1.0 eq) dropwise to neutralize the hydrochloride salt. d. Add a solution of DCC (1.1 eq) in DCM to the reaction mixture. e. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. f. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. b. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography to yield the protected dipeptide.

-

Deprotection (Optional): a. To remove the Boc group, dissolve the dipeptide in a solution of trifluoroacetic acid (TFA) in DCM. b. To remove the methyl ester, perform saponification using a base like NaOH.

Protocol: Solid-Phase Synthesis of L-Isoleucyl-L-Isoleucine (Fmoc Strategy)

This protocol is based on standard Fmoc-SPPS procedures.[1][9]

-

Materials: Fmoc-Rink Amide resin, Fmoc-L-isoleucine, HBTU/HOBt (coupling agents), DIEA (base), 20% piperidine (B6355638) in DMF (deprotection solution), TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF.

-

First Amino Acid Coupling: a. Deprotect the resin by treating with 20% piperidine in DMF. b. Wash the resin thoroughly with DMF. c. Dissolve Fmoc-L-isoleucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to pre-activate the amino acid. d. Add the activated amino acid solution to the resin and couple for 1-2 hours. e. Wash the resin with DMF and DCM.

-

Second Amino Acid Coupling: a. Repeat the deprotection step (3a) to remove the Fmoc group from the first isoleucine. b. Repeat the coupling step (3c-d) with a new solution of activated Fmoc-L-isoleucine. c. Perform a final deprotection to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: a. Wash the resin-bound dipeptide with DCM and dry it. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups. c. Filter to remove the resin and precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Relevance

Isoleucyl-isoleucine is primarily considered an intermediate in protein degradation. While some dipeptides are known to possess physiological or cell-signaling properties, specific signaling pathways directly involving isoleucyl-isoleucine have not been extensively characterized. Its presence in biological systems would likely be transient, pending further hydrolysis into its constituent amino acids.

Conclusion

The synthesis of isoleucyl-isoleucine provides a practical case study for addressing the challenges associated with sterically hindered amino acids in peptide synthesis. Both solution-phase and solid-phase chemical methods are well-established, offering trade-offs in scalability, speed, and labor. While biological synthesis via NRPS is plausible, it remains a less explored route for this specific dipeptide. The protocols and data presented herein offer a foundational guide for researchers and professionals engaged in the synthesis of peptides, enabling informed decisions on synthetic strategy and methodology. Further research into microwave-assisted methods and enzymatic synthesis could provide more efficient and sustainable routes for the production of this compound and other challenging peptide sequences.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 11. Structural Biochemistry/Non Ribosomal Peptide Synthesis - Wikibooks, open books for an open world [en.wikibooks.org]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

The Biological Role of Isoleucyl-Isoleucine: A Technical Guide

Abstract

Isoleucyl-isoleucine is a dipeptide composed of two isoleucine amino acid residues. While the biological functions of its constituent amino acid, L-isoleucine, are well-documented, particularly in protein synthesis, metabolism, and cell signaling, the specific roles of the dipeptide isoleucyl-isoleucine remain largely unexplored in the scientific literature. This technical guide provides a comprehensive overview of the known biological functions of L-isoleucine and the general principles of dipeptide absorption, transport, and metabolism. Based on this foundational knowledge, we extrapolate the putative biological roles of isoleucyl-isoleucine, offering insights for researchers, scientists, and drug development professionals. This document also details relevant experimental protocols for the analysis of dipeptides and outlines potential avenues for future research into the specific functions of isoleucyl-isoleucine.

Introduction to Isoleucyl-Isoleucine

Isoleucyl-isoleucine is a dipeptide formed from two isoleucine molecules linked by a peptide bond.[1] As an essential amino acid, L-isoleucine cannot be synthesized by the human body and must be obtained through diet.[2] It is a branched-chain amino acid (BCAA) crucial for protein synthesis, muscle metabolism, and the regulation of blood sugar levels.[][4] Dipeptides, in general, are known to have various physiological functions, including roles as antioxidants and signaling molecules.[5][6] They can be absorbed by the body through specific transporters and may exhibit different biological activities compared to their constituent free amino acids.[7][8][9]

While specific research on isoleucyl-isoleucine is scarce, its existence as an intermediate in protein digestion is plausible. Some dipeptides are known to have physiological or cell-signaling effects, though most are short-lived intermediates that are further broken down into amino acids.

Hypothesized Biological Roles of Isoleucyl-Isoleucine

The biological functions of isoleucyl-isoleucine are not yet empirically established. However, based on the known roles of L-isoleucine and the general behavior of dipeptides, we can hypothesize several potential functions.

Nutritional Source of Isoleucine

The most direct role of isoleucyl-isoleucine is likely as a source of L-isoleucine. Di- and tripeptides are absorbed more efficiently than free amino acids in the intestine.[8] This suggests that isoleucyl-isoleucine could be a highly bioavailable form of this essential amino acid.

Modulation of Cell Signaling

L-isoleucine is known to participate in the regulation of glucose metabolism and may influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[2] It is conceivable that isoleucyl-isoleucine could interact with cellular signaling pathways, potentially in a manner distinct from free L-isoleucine. Some dipeptides have been shown to act as signaling molecules themselves.[6]

Peptidomimetics and Drug Development

Dipeptides and their derivatives are of significant interest in drug discovery as peptidomimetics.[10][11][12][13] These molecules can be designed to have improved metabolic stability and bioavailability compared to larger peptides.[10] Given the established roles of L-isoleucine in metabolic health, isoleucyl-isoleucine or its analogs could serve as a scaffold for developing novel therapeutics. For instance, restricting dietary isoleucine has been shown to extend lifespan and improve health in mice, suggesting that modulating isoleucine-related pathways could have significant health benefits.[14][15][16][17][18]

Quantitative Data

As there is no specific quantitative data available for isoleucyl-isoleucine in the literature, this section presents relevant data for L-isoleucine and general dipeptide characteristics to provide a comparative context.

Table 1: Physicochemical Properties of L-Isoleucine

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Melting Point | 284 °C |

| Water Solubility | Moderately soluble |

(Data sourced from various chemical databases)[]

Table 2: General Comparison of Amino Acid and Dipeptide Absorption

| Nutrient Form | Absorption Mechanism | Relative Efficiency |

| Free Amino Acids | Sodium-dependent transporters | Efficient |

| Di- and Tripeptides | PepT1 transporter (H⁺ co-transport) | More efficient than free amino acids |

(Information synthesized from studies on amino acid and peptide absorption)[8][9]

Experimental Protocols

The study of isoleucyl-isoleucine would require robust analytical methods for its synthesis, purification, and quantification, as well as for assessing its biological activity. The following are detailed methodologies for key experiments that would be applicable.

Synthesis of Isoleucyl-Isoleucine

-

Protection of Functional Groups: The amino group of one L-isoleucine molecule and the carboxyl group of the second L-isoleucine molecule are protected using standard protecting groups (e.g., Boc for the amino group and esterification for the carboxyl group).

-

Peptide Bond Formation: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Deprotection: The protecting groups are removed to yield the dipeptide.

-

Purification: The synthesized dipeptide is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Analysis by High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard method for the separation and quantification of peptides.[20][21][22]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

-

Detection: Peptides are detected by their absorbance at 214 nm (the peptide bond).

-

Quantification: The concentration of the dipeptide can be determined by comparing its peak area to that of a known standard.

Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and determining the structure of peptides.[22][23][24]

-

Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the intact dipeptide is measured to confirm its molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the dipeptide and confirm its amino acid sequence.

Enzymatic Cleavage Assays

To study the breakdown of isoleucyl-isoleucine, enzymatic cleavage assays can be performed using various proteases.[25][26][27][28][29]

-

Incubation: The dipeptide is incubated with a specific protease (e.g., trypsin, chymotrypsin, or a general peptidase) in a suitable buffer at an optimal temperature and pH.

-

Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points.

-

Reaction Quenching: The enzymatic reaction is stopped, for example, by adding a strong acid.

-

Analysis: The samples are analyzed by HPLC or LC-MS to quantify the disappearance of the dipeptide and the appearance of free isoleucine.

Visualizations

Hypothesized Metabolic Pathway of Isoleucyl-Isoleucine

Caption: Hypothesized absorption and metabolism of isoleucyl-isoleucine.

L-Isoleucine Signaling Pathway (mTORC1)

Caption: Potential influence of isoleucyl-isoleucine on the mTORC1 signaling pathway.

Experimental Workflow for Dipeptide Analysis

Caption: General experimental workflow for the synthesis and analysis of a dipeptide.

Future Directions and Conclusion

The biological role of isoleucyl-isoleucine represents a significant knowledge gap in the field of nutritional science and drug discovery. Future research should focus on the following areas:

-

Synthesis and Characterization: Development of a robust and scalable method for the synthesis of pure isoleucyl-isoleucine is a critical first step.

-

In Vitro Studies: Investigation of the absorption and transport of isoleucyl-isoleucine across intestinal cell models (e.g., Caco-2 cells) to determine its bioavailability compared to free L-isoleucine.

-

Cell Signaling Studies: Elucidation of the effects of isoleucyl-isoleucine on key signaling pathways, such as mTOR and insulin (B600854) signaling, in various cell types.

-

In Vivo Studies: Animal studies to assess the metabolic fate of orally administered isoleucyl-isoleucine and its effects on physiological parameters related to metabolic health and aging.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Isoleucine - Wikipedia [en.wikipedia.org]

- 4. Isoleucine | Amino Acid, Protein, & Metabolism | Britannica [britannica.com]

- 5. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mechanisms of absorption of amino acids and oligopeptides. Control and implications in human diet therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption of Amino Acids and Peptides [vivo.colostate.edu]

- 10. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00102C [pubs.rsc.org]

- 11. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study Shows Avoiding Consumption of Protein Building Block Isoleucine Increases Lifespan [nad.com]

- 15. Mice eating less of specific amino acid — overrepresented in diet of obese people — live longer, healthier – UW–Madison News [news.wisc.edu]

- 16. sciencealert.com [sciencealert.com]

- 17. Dietary restriction of isoleucine increases healthspan and lifespan of genetically heterogeneous mice. [escholarship.org]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. hplc.eu [hplc.eu]

- 21. pepdoopeptides.com [pepdoopeptides.com]

- 22. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 23. realpeptides.co [realpeptides.co]

- 24. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Untitled Document [ucl.ac.uk]

- 26. Khan Academy [khanacademy.org]

- 27. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 28. youtube.com [youtube.com]

- 29. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Ile-Ile Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the Isoleucyl-Isoleucine (Ile-Ile) dipeptide. It includes detailed experimental protocols for its synthesis, purification, and characterization, and discusses its potential role in biological signaling pathways.

Molecular and Physical Data

The fundamental characteristics of the this compound dipeptide are summarized below. This data is critical for experimental design, analytical method development, and interpretation of results.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₃ |

| Average Molecular Weight | 244.33 g/mol |

| Monoisotopic Mass | 244.17869263 Da |

| IUPAC Name | (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(O)=O)C(C)CC)N |

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis and analysis of the this compound dipeptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is a widely used method for the efficient and controlled synthesis of peptides. The following protocol outlines the Fmoc/tBu strategy for the synthesis of this compound.

Materials:

-

Fmoc-Ile-OH

-

Pre-loaded Fmoc-Ile-Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Ile-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Cleavage and Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude this compound dipeptide under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to purify the crude dipeptide.[1]

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude this compound dipeptide in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved sample onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a constant flow rate.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Lyophilization: Freeze-dry the collected fractions to obtain the purified this compound dipeptide as a white powder.

Characterization by Mass Spectrometry

Mass spectrometry is employed to confirm the identity and purity of the synthesized dipeptide by determining its molecular weight.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF)

Procedure:

-

Sample Preparation:

-

For ESI-MS: Dissolve the purified dipeptide in a suitable solvent system (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

For MALDI-TOF: Co-crystallize the dipeptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode.

-

Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the this compound dipeptide. The expected [M+H]⁺ ion would be approximately 245.186.

Biological Significance and Signaling Pathways

While the specific signaling roles of the this compound dipeptide are not extensively characterized, dipeptides, in general, are known to be biologically active and can participate in cellular signaling. They are often products of protein digestion and can be transported into cells by peptide transporters like PepT1.[2]

Some dipeptides have been shown to influence signaling pathways such as the mTOR pathway , which is a central regulator of cell growth and metabolism, and can stimulate the secretion of hormones like cholecystokinin (CCK) .[2][3] The uptake of dipeptides can alter the intracellular environment and potentially modulate downstream signaling cascades.

Visualizations

Experimental Workflow for this compound Synthesis and Analysis

Caption: Workflow for the synthesis, purification, and characterization of the this compound dipeptide.

Generalized Dipeptide Signaling Pathway

Caption: A generalized pathway for dipeptide uptake and subsequent intracellular signaling.

References

function of dipeptides in cellular metabolism

An In-Depth Technical Guide to the Function of Dipeptides in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipeptides, consisting of two amino acids linked by a peptide bond, are far more than simple intermediates in protein turnover. They are crucial players in a multitude of cellular processes, acting as signaling molecules, key nutritional sources, and regulators of metabolic pathways. Their rapid absorption and distinct physiological activities have positioned them as molecules of significant interest in nutrition, pharmacology, and clinical research. This technical guide provides a comprehensive overview of the multifaceted functions of dipeptides in cellular metabolism, detailing their transport, signaling roles, and metabolic fate. It includes quantitative data on their distribution, detailed experimental protocols for their study, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Functions of Dipeptides in Cellular Metabolism

Dipeptides fulfill diverse and critical roles within the cell, ranging from basic nutrition to complex metabolic regulation.

Nutritional and Bioavailability Aspects

Dietary proteins are hydrolyzed into amino acids and small peptides, including dipeptides, before absorption. Dipeptides are absorbed more rapidly than free amino acids because they utilize a distinct, high-capacity transport mechanism, primarily the PepT1 transporter in the intestine.[1] This efficient uptake is crucial for nutrition and is exploited in clinical settings where rapid delivery of amino acids is required.[1] Furthermore, certain dipeptides exhibit greater solubility and stability than their constituent amino acids. For example, the dipeptide Ala-Gln is significantly more soluble than Gln alone, making it a superior choice for nutritional infusions.[1]

Signaling and Regulatory Roles

Dipeptides are not merely building blocks; they are active signaling molecules that can modulate complex cellular pathways.

-

mTOR Pathway Regulation: The enzyme prolidase (PEPD) cleaves dipeptides with a C-terminal proline, releasing proline into the cytoplasm.[2][3][4] This free proline can then act as a signaling molecule, activating the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5][6] This mechanism links collagen turnover directly to the regulation of cellular metabolism.[5] The mTORC1 complex, a key component of this pathway, acts as a nutrient sensor, responding to intracellular amino acid levels, including those derived from dipeptide breakdown.[7][8]

-

Gene Expression: Emerging research indicates that short peptides, including dipeptides, can translocate into the cell nucleus and interact with DNA and histone proteins.[9][10] These interactions can modulate gene expression by influencing epigenetic mechanisms like DNA methylation, thereby regulating processes such as cell differentiation, senescence, and immune responses.[11][12][13] For instance, specific di- and tripeptides have been shown to activate the differentiation of immune and neuronal cells.[10]

Role as Metabolic Intermediates: The Collagen Cycle

Prolidase plays a pivotal, rate-limiting role in collagen metabolism.[3][4] Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline. During collagen turnover, dipeptides containing these amino acids are generated. Prolidase hydrolyzes these Xaa-Pro and Xaa-Hyp dipeptides, recycling proline for the re-synthesis of new collagen.[3][4] This process is essential for matrix remodeling, wound healing, angiogenesis, and cell proliferation.[3] A deficiency in prolidase leads to a rare metabolic disorder characterized by defective wound healing, underscoring the enzyme's critical function.[3]

Bioactive Dipeptides: Carnosine and Anserine (B1665513)

Histidine-containing dipeptides (HCDs), primarily carnosine (β-alanyl-L-histidine) and its methylated analog anserine, are found in high concentrations in muscle and brain tissue.[14][15] They perform several vital functions:

-

pH Buffering: They act as significant cytosolic buffering agents, which is particularly important in muscle tissue during intense exercise.[15]

-

Antioxidant Activity: Carnosine and anserine are potent antioxidants that protect cells from damage by reactive oxygen species (ROS).[15][16] They can chelate metal ions and scavenge free radicals, shielding cell membranes from lipid peroxidation.[15][16]

-

Neurotransmission and Neuromodulation: These dipeptides are implicated in neurotransmission and have shown neuroprotective effects.[15] Supplementation with carnosine/anserine has been linked to improved cognitive function in the elderly.[17]

Dipeptide Transport into Cells

The entry of dipeptides into cells is mediated by specific transporter proteins. The H+/oligopeptide cotransporter family (PEPT1 and PEPT2) is the primary system for this process.[18] These transporters move di- and tripeptides across the cell membrane, driven by a proton gradient.

-

hPEPT1: Primarily found in the intestine for the absorption of dietary peptides.

-

hPEPT2: Located in various tissues, including the kidney, lung, and choroid plexus, and is involved in peptide reabsorption and distribution.[18]

The transport rate and affinity vary depending on the specific dipeptide and the transporter involved. For instance, studies on hPEPT2 have shown that it can transport not only dipeptides like glycylsarcosine (B1347041) (Gly-Sar) but also various peptidomimetic drugs, such as β-lactam antibiotics.[18]

Quantitative Analysis of Dipeptide Metabolism

The concentration and metabolism of dipeptides are tissue-specific, reflecting the unique metabolic activities of each organ. Recent advances in mass spectrometry have enabled comprehensive profiling of dipeptides in various biological samples.[19][20]

Table 1: Organ-Specific Distribution of Abundant Dipeptides in Mice

This table summarizes qualitative findings on dipeptide abundance across different organs, as detailed in cited research. Absolute concentrations can vary significantly based on species and physiological state.

| Dipeptide | Muscle | Liver | Spleen | Thymus | Brain |

| Carnosine | High | Low | Low | Low | Moderate |

| Anserine | High | Low | Low | Low | Moderate |

| Ala-Gln | Low | High | Moderate | Moderate | Low |

| Asp-Gln | Low | High | Moderate | Moderate | Low |

| Glu-Ser | High | Low | High | Moderate | Low |

| Gly-Asp | Low | Low | High | High | Low |

| (Data synthesized from findings reported in[20][21]) |

Table 2: Fractional Extraction of Infused Dipeptides by Organs in a Canine Model

| Dipeptide | Liver | Kidney | Muscle | Gut |

| Glycylleucine | 25% | 24% | 12% | 10% |

| Glycylglycine | 15% | 37% | 18% | 11% |

| (Data derived from organ-balance studies reported in[22][23]) |

These data highlight that the liver and kidney are primary sites for clearing dipeptides from plasma, although muscle and gut also contribute significantly.[22][23] The molecular structure of the dipeptide influences which organ is predominantly responsible for its extraction.[22]

Key Experimental Methodologies

Studying the function of dipeptides requires a range of specialized techniques, from quantification to functional transport assays.

Protocol 1: Quantification of Dipeptides in Tissues via UPLC-MS/MS

This protocol provides a method for the simultaneous quantification of multiple dipeptides in biological tissues.[20][21]

-

Sample Preparation:

-

Flash-freeze tissue samples in liquid nitrogen and pulverize into a fine powder.

-

Extract dipeptides by homogenizing the tissue powder in an ice-cold 80% methanol (B129727) solution containing internal standards (e.g., isotopically labeled dipeptides).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant and dry it under a vacuum.

-

Reconstitute the dried extract in a suitable mobile phase for analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Separate the dipeptides using Ultra-Performance Liquid Chromatography (UPLC) with a column suitable for polar analytes (e.g., HILIC or reversed-phase with an ion-pairing agent).

-

Mass Spectrometry: Detect and quantify the eluted dipeptides using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. For each dipeptide, a specific precursor-to-product ion transition is monitored for high selectivity and sensitivity.

-

-

Data Analysis:

-

Quantify dipeptide concentrations by comparing the peak areas of endogenous dipeptides to the peak areas of their corresponding internal standards and referencing a standard curve.

-

Protocol 2: Characterization of Dipeptide Transport in Xenopus Oocytes

This protocol allows for the functional characterization of dipeptide transporters like hPEPT2.[18]

-

Expression of Transporter:

-

Synthesize cRNA of the transporter gene (e.g., hPEPT2).

-

Microinject the cRNA into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-5 days to allow for protein expression on the plasma membrane.

-

-

Transport Assay (Radiotracer Uptake):

-

Prepare a transport buffer containing a radiolabeled substrate (e.g., [¹⁴C]Gly-Sar).

-

Incubate the cRNA-injected oocytes and control (water-injected) oocytes in the transport buffer for a defined period.

-

Wash the oocytes thoroughly with ice-cold buffer to stop the uptake.

-

Lyse individual oocytes and measure the accumulated radioactivity using liquid scintillation counting.

-

Calculate the specific uptake by subtracting the radioactivity in control oocytes from that in transporter-expressing oocytes.

-

-

Electrophysiological Analysis (Two-Electrode Voltage Clamp):

-

Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

-

Perfuse the oocyte with a control buffer, followed by a buffer containing the dipeptide substrate.

-

Measure the substrate-induced inward currents, which are proportional to the rate of transport. This allows for the determination of kinetic parameters like affinity (Km) and maximum velocity (Vmax).

-

Visualizing Dipeptide Functions: Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

Caption: Prolidase-mediated activation of the mTOR signaling pathway.

Caption: Experimental workflow for tissue dipeptide profiling by UPLC-MS/MS.

Caption: Overview of the metabolic fate of dietary dipeptides.

Conclusion and Future Perspectives

Dipeptides are integral to cellular metabolism, acting as more than just the sum of their amino acid parts. Their roles as efficient nutritional sources, potent signaling molecules, and critical metabolic intermediates highlight their importance in cellular homeostasis. The ability of specific dipeptides to modulate major signaling hubs like the mTOR pathway and regulate gene expression opens up exciting avenues for therapeutic intervention in a range of diseases, from metabolic disorders to cancer.

Future research should focus on further elucidating the signaling functions of the vast number of endogenous dipeptides, many of whose functions remain unknown. The development of more sophisticated analytical techniques will be crucial for creating a comprehensive "dipeptidome" for various tissues and disease states. This knowledge will be invaluable for drug development professionals seeking to design novel peptidomimetic drugs that can leverage cellular dipeptide transport and signaling systems for targeted therapeutic effects.

References

- 1. Dipeptide - Wikipedia [en.wikipedia.org]

- 2. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]

- 4. PEPD - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mTOR Complexes and Signaling: 1 protein, 2 complexes, seemingly infinite impacts [horizondiscovery.com]

- 8. Effects of mTORC1 inhibition on proteasome activity and levels [bmbreports.org]

- 9. Peptide Regulation of Gene Expression: A Systematic Review - ProQuest [proquest.com]

- 10. Peptide Regulation of Gene Expression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. polarispeptides.com [polarispeptides.com]

- 13. Peptide Regulation of Gene Expression: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carnosine: its properties, functions and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

The Discovery and Enduring Significance of Isoleucine: A Technical Guide

An in-depth exploration of the discovery, stereochemistry, synthesis, and signaling role of the essential amino acid, isoleucine, tailored for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Fundamental Building Block of Life

Isoleucine, an essential α-amino acid, is a cornerstone of protein structure and cellular metabolism. Its discovery in the early 20th century marked a pivotal moment in biochemistry, unraveling the complexity of protein composition and function. This technical guide provides a comprehensive overview of the history of isoleucine, from its initial isolation to the elucidation of its complex stereochemistry and its role in crucial signaling pathways. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for the scientific community.

The Genesis of a Discovery: Felix Ehrlich and the Sweet Secret of Molasses

In 1903, the German chemist Felix Ehrlich made a seminal discovery while investigating the chemical constituents of beet-sugar molasses.[1][2] Through meticulous fractionation and analysis, he isolated a novel amino acid, which he named isoleucine. His subsequent research, published in 1907, confirmed the presence of isoleucine in various proteins, including fibrin, egg albumin, gluten, and beef muscle, establishing it as a fundamental component of living organisms.[2] Ehrlich's work not only introduced a new amino acid but also highlighted the isomeric nature of these vital molecules, as isoleucine is an isomer of the previously identified leucine (B10760876).[3]

Reconstructed Experimental Protocol: Ehrlich's Isolation of Isoleucine (1907)

Objective: To isolate the novel amino acid, isoleucine, from the proteinaceous fraction of beet sugar molasses.

Methodology:

-

Acid Hydrolysis: The protein-rich fraction of beet sugar molasses was subjected to prolonged boiling with a strong acid, such as hydrochloric acid, to hydrolyze the proteins into their constituent amino acids.

-

Neutralization and Removal of Excess Acid: The resulting solution was neutralized, likely with a base, and the excess acid was removed, possibly through evaporation or precipitation.

-

Fractional Crystallization: The mixture of amino acid hydrochlorides was then carefully subjected to fractional crystallization. This technique, which relies on the differential solubility of the various amino acids in a solvent (likely aqueous ethanol), allowed for their separation. By slowly cooling the solution, different amino acids would crystallize at different stages.

-

Purification: The crystalline fractions suspected of containing the new amino acid were collected and further purified through repeated recrystallization steps.

-

Characterization: The purified crystalline compound was then characterized using the analytical methods of the time. This would have included elemental analysis to determine its empirical formula, and measurement of its melting point and optical rotation to establish its physical properties.

The Dawn of Synthetic Amino Acid Chemistry: The First Synthesis of Isoleucine

Detailed Experimental Protocol: Synthesis of DL-Isoleucine via Malonic Ester Synthesis

Objective: To synthesize a racemic mixture of DL-isoleucine.

Step 1: Formation of Diethyl 2-sec-butylmalonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 23 grams of sodium in 250 mL of absolute ethanol (B145695) to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add 160 grams of diethyl malonate.

-

Heat the mixture to reflux and add 137 grams of 2-bromobutane (B33332) dropwise over 2 hours.

-

Continue refluxing for an additional 4-6 hours.

-

Distill off the excess ethanol.

-

Add 200 mL of water to the residue and separate the organic layer.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and distill under reduced pressure to obtain diethyl 2-sec-butylmalonate.

Step 2: Bromination of 3-Methylpentanoic Acid (Intermediate Step for an Alternative Route)

Note: This represents a step in an alternative common synthesis route.

-

In a flask protected from light, mix 116 grams of 3-methylpentanoic acid with 180 grams of bromine.

-

Add a small amount of red phosphorus as a catalyst.

-

Gently heat the mixture on a water bath to 60-70 °C for 8-10 hours.

Step 3: Amination of α-bromo-3-methylpentanoic acid

-

In a sealed tube or pressure vessel, heat 195 grams of α-bromo-3-methylpentanoic acid with 500 mL of concentrated aqueous ammonia (B1221849) at 100 °C for 6 hours.

-

Cool the reaction mixture and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a small amount of hot water and add ethanol to precipitate the DL-isoleucine.

The Complexity of Stereochemistry: The Four Faces of Isoleucine

A key feature of isoleucine is the presence of two chiral centers, at the α- and β-carbon atoms. This results in the existence of four distinct stereoisomers, each with unique three-dimensional arrangements and, consequently, different physical properties.

| Stereoisomer | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (c=1, H2O) |

| L-Isoleucine | (2S, 3S)-2-amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) | +12.4° |

| D-Isoleucine | (2R, 3R)-2-amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) | -12.4° |

| L-allo-Isoleucine | (2S, 3R)-2-amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | 280 (decomposes) | +38.6° |

| D-allo-Isoleucine | (2R, 3S)-2-amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | 280 (decomposes) | -38.6° |

Table 1: Physicochemical Properties of Isoleucine Stereoisomers.

The Challenge of Resolution: Separating the Stereoisomers

The synthesis of isoleucine typically yields a racemic mixture of DL-isoleucine. The separation of these enantiomers, as well as the diastereomers, is crucial for many applications, particularly in the pharmaceutical industry where stereochemistry can dictate biological activity.

Objective: To separate D- and L-isoleucine from a racemic mixture.

Principle: This method exploits the fact that a supersaturated solution of a racemate, when seeded with a crystal of one enantiomer, will preferentially crystallize that enantiomer.

Methodology:

-

Preparation of a Supersaturated Solution: Prepare a supersaturated solution of DL-isoleucine in a suitable solvent (e.g., water or aqueous ethanol) at a specific, controlled temperature. The degree of supersaturation is a critical parameter that must be optimized.

-

Seeding: Introduce a small amount of pure L-isoleucine seed crystals into the supersaturated solution.

-

Crystallization: Maintain the solution at a constant temperature with gentle agitation to promote the growth of L-isoleucine crystals.

-

Isolation: Separate the L-isoleucine crystals by filtration. The remaining solution (mother liquor) will be enriched in D-isoleucine.

-

Crystallization of the Other Enantiomer: The process can be repeated by adding D-isoleucine seed crystals to the enriched mother liquor to crystallize the D-enantiomer.

Isoleucine in the Cell: Biosynthesis, Catabolism, and Signaling

As an essential amino acid, isoleucine cannot be synthesized by humans and must be obtained from the diet. In plants and microorganisms, it is synthesized from threonine.

Isoleucine Biosynthesis and Catabolism Workflows

Caption: Overview of Isoleucine Biosynthesis and Catabolism.

Isoleucine as a Signaling Molecule: The mTOR Pathway

Beyond its role as a building block for proteins, isoleucine, along with other branched-chain amino acids (BCAAs), acts as a signaling molecule, notably in the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Caption: Isoleucine's Role in Activating the mTOR Signaling Pathway.

Activation of mTORC1 by isoleucine and leucine is mediated through the Rag GTPases. This leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth.

Conclusion

From its humble beginnings in a sugar byproduct to its recognition as a key regulator of cellular processes, the journey of isoleucine discovery is a testament to the intricate beauty of biochemistry. The technical details provided in this guide, from historical experimental protocols to modern signaling pathway diagrams, are intended to equip researchers and drug development professionals with a deeper understanding of this essential amino acid and to inspire further exploration of its multifaceted roles in health and disease.

References

Ile-Ile as a Metabolite in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-Isoleucine (Ile-Ile) is a metabolite derived from the essential amino acid isoleucine. While direct research on this compound in humans is limited, its metabolic pathway and physiological implications can be largely inferred from the extensive knowledge of isoleucine metabolism and general dipeptide biochemistry. This technical guide synthesizes the current understanding of this compound, covering its presumed biosynthesis and degradation, physiological roles, and potential association with metabolic diseases. The document provides detailed experimental methodologies for dipeptide analysis and presents quantitative data and signaling pathways in a structured format for researchers in drug development and metabolic science.

Introduction

Isoleucine is a branched-chain amino acid (BCAA) essential for human health, playing a critical role in protein synthesis, glucose metabolism, and immune function.[1] Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized not only as intermediates in protein turnover but also as potential signaling molecules. The dipeptide this compound, formed from two isoleucine residues, is an expected but not yet definitively quantified metabolite in human tissues and biofluids. Its significance is likely tied to the physiological roles of its constituent amino acid, particularly in the context of metabolic regulation.

Biosynthesis and Degradation of this compound

Biosynthesis

In humans, the biosynthesis of the essential amino acid isoleucine does not occur.[2] Therefore, this compound is not synthesized de novo. The primary routes for its formation are:

-

Protein Digestion: The enzymatic breakdown of dietary and endogenous proteins by proteases and peptidases in the gastrointestinal tract can yield dipeptides, including this compound.[3]

-

Intracellular Protein Catabolism: The degradation of intracellular proteins by the proteasome generates peptides of varying lengths, which can be further processed into dipeptides by cellular peptidases.[4]

Degradation

The primary fate of this compound, like other dipeptides, is hydrolysis into its constituent amino acids. This process is carried out by a variety of peptidases present in different cellular compartments.

-

Intestinal Hydrolysis: After transport into enterocytes, dipeptides are largely hydrolyzed by cytoplasmic peptidases.[5][6]

-

Intracellular Degradation: Within various cells, dipeptides that are formed from protein catabolism are rapidly broken down by cytosolic peptidases, such as aminopeptidases, into free amino acids.[4][7]

The degradation of the resulting free isoleucine is a well-characterized pathway involving transamination and subsequent oxidative decarboxylation to form propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.[2][8]

Physiological Role and Signaling Pathways

The physiological effects of this compound are likely indirect, mediated by the release of isoleucine upon its hydrolysis. Isoleucine itself has several known roles in metabolic signaling.

mTOR Signaling

Isoleucine, along with other BCAAs, is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11] The activation of mTORC1 by isoleucine promotes protein synthesis by phosphorylating downstream targets such as S6K1 and 4E-BP1.

Figure 1: Inferred signaling pathway of this compound via mTORC1 activation by its constituent isoleucine.

Insulin (B600854) Resistance and Glucose Metabolism

Elevated levels of BCAAs, including isoleucine, in the blood have been associated with insulin resistance and an increased risk of type 2 diabetes.[12][13][14] Isoleucine has been shown to stimulate glucose uptake in skeletal muscle cells, an effect that may be mediated by phosphatidylinositol 3-kinase (PI3K) but is independent of mTOR.[15] However, chronic elevation of BCAAs can lead to hyperactivation of mTORC1, which in turn can induce insulin resistance through negative feedback mechanisms on insulin receptor substrate 1 (IRS1). The consumption of isoleucine is also positively correlated with body mass index (BMI) in humans.[16][17][18]

Quantitative Data

| Metabolite | Condition | Concentration (µmol/L) | Reference |

| Isoleucine | Healthy (Fasting) | 70 ± 13 | [12] |

| Isoleucine | Glucose Intolerance | 78 ± 16 | [12] |

| Isoleucine | After Upper GI Haemorrhage | >60% decrease from baseline | [19] |

| Isoleucine | Maple Syrup Urine Disease | Significantly Elevated | [20] |

Table 1: Plasma Concentrations of Isoleucine in Humans

Experimental Protocols

The detection and quantification of dipeptides like this compound in biological matrices typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

-

Sample Collection: Collect blood into EDTA-containing tubes and centrifuge to obtain plasma. Collect tissues and snap-freeze in liquid nitrogen.

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification.

-

This compound MRM Transition (Predicted): Precursor ion (Q1) m/z 245.18 -> Product ion (Q3) m/z 132.10 (corresponding to the immonium ion of isoleucine).

-

Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

-

Figure 2: General workflow for the quantification of dipeptides in biological samples.

Conclusion

While direct experimental evidence for the specific roles of the this compound dipeptide in human physiology is currently lacking, its metabolic fate is tightly linked to that of its constituent amino acid, isoleucine. As an intermediate in protein metabolism, its cellular concentration is likely to be transient and low. However, given the established roles of isoleucine in mTOR signaling and its association with insulin resistance, the flux through the this compound metabolic pathway could have significant implications for metabolic health. Future peptidomics studies employing sensitive LC-MS/MS methods may provide the quantitative data needed to fully elucidate the importance of this compound as a bioactive metabolite in humans. This could open new avenues for therapeutic interventions in metabolic diseases.

References

- 1. Peptidomic analysis of human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. Amino Acid Catabolism: An Overlooked Area of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of the N-terminal amino acid on targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoleucine stimulates mTOR and SREBP-1c gene expression for milk synthesis in mammary epithelial cells through BRG1-mediated chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acids control blood glucose levels through mTOR signaling [pubmed.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. mdpi.com [mdpi.com]

- 14. Insulin resistance and the metabolism of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Decreased plasma isoleucine concentrations after upper gastrointestinal haemorrhage in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

physicochemical characteristics of Ile-Ile

An In-depth Technical Guide to the Physicochemical Characteristics of Isoleucyl-Isoleucine (Ile-Ile)

Abstract

Isoleucyl-Isoleucine (this compound) is a dipeptide composed of two L-isoleucine residues joined by a peptide bond. As a product of protein catabolism and a fundamental dipeptide structure, understanding its physicochemical properties is crucial for various applications in biochemistry, pharmacology, and materials science. This document provides a comprehensive overview of the core , details the experimental protocols for their determination, and presents logical workflows for analysis.

Core Physicochemical Properties

The fundamental properties of this compound are determined by its constituent amino acids and the formation of the amide linkage. The two hydrophobic, aliphatic side chains of the isoleucine residues significantly influence its characteristics, particularly its solubility and lipophilicity.

General and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties for Isoleucyl-Isoleucine.

| Property | Value | Citation(s) |

| IUPAC Name | (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid | [1] |

| Synonyms | This compound, H-Ile-Ile-OH, L-Isoleucyl-L-isoleucine | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₃ | [1][2] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Monoisotopic Mass | 244.17869263 Da | [1] |

| Computed XLogP3 | -1.8 | [1] |

| Topological Polar Surface Area | 92.4 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Acid-Base Properties

The acid-base behavior of this compound is dictated by its terminal α-amino group and terminal α-carboxyl group. The pKa values for these groups in the dipeptide are slightly different from those of the free amino acid due to the influence of the adjacent peptide bond. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

| Property | Value | Citation(s) |

| Theoretical pI | ~7.0 | [2] |

| pKa₁ (α-carboxyl) | ~2.3 - 2.4 | [3][4] |

| pKa₂ (α-amino) | ~9.6 - 9.8 | [3][4] |

Visualizations: Structure and Experimental Workflow

Chemical Structure of L-Isoleucyl-L-Isoleucine

The structure consists of two L-isoleucine units. The carboxyl group of the N-terminal isoleucine is linked to the amino group of the C-terminal isoleucine via a peptide bond.

Caption: Zwitterionic form of L-Isoleucyl-L-Isoleucine.

Experimental Workflow: Determination of Isoelectric Point (pI)

Isoelectric focusing (IEF) is a high-resolution technique used to separate molecules, like peptides, based on their isoelectric point.

Caption: Workflow for pI determination via Isoelectric Focusing.